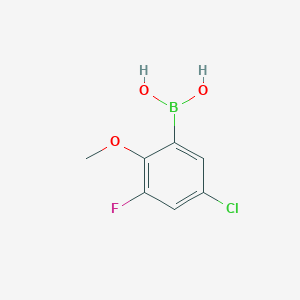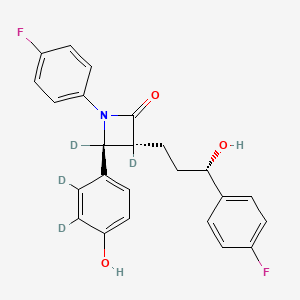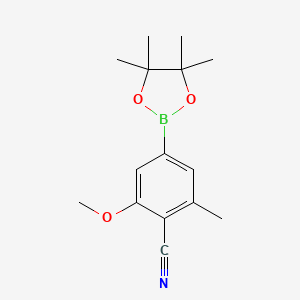
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a benzyloxy group, a methoxy group, and two chlorine atoms attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation of the phenol using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxy-4-methoxybenzaldehyde.
Reduction: Formation of 1-(2-(Benzyloxy)-4-methoxyphenyl)ethanol.
Substitution: Formation of 1-(2-(Benzyloxy)-4-methoxyphenyl)-2-azidoethanol or 1-(2-(Benzyloxy)-4-methoxyphenyl)-2-thioethanol.
Scientific Research Applications
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. The benzyloxy and methoxy groups can interact with enzymes or receptors, altering their activity. The chlorine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating biological pathways.
Comparison with Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Known for its antifungal activity.
1-(2-Benzyloxy-2-phenylethyl)-imidazole: Used as an antifungal agent.
1-(2-Benzyloxy-2-phenylethyl)-pyrazole: Investigated for its biological activities.
Uniqueness: 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. The dichloroethanol backbone further enhances its potential for diverse chemical transformations and biological interactions.
Properties
Molecular Formula |
C16H16Cl2O3 |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methoxy-2-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H16Cl2O3/c1-20-12-7-8-13(15(19)16(17)18)14(9-12)21-10-11-5-3-2-4-6-11/h2-9,15-16,19H,10H2,1H3 |
InChI Key |
LLEROWLBBCNCST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(Cl)Cl)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


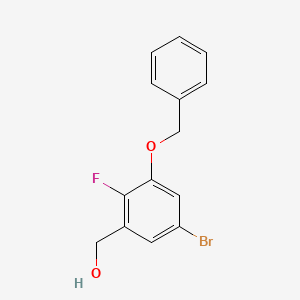
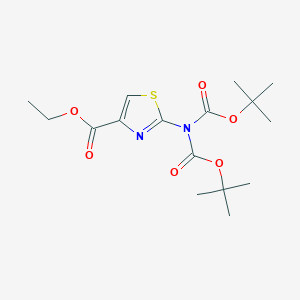
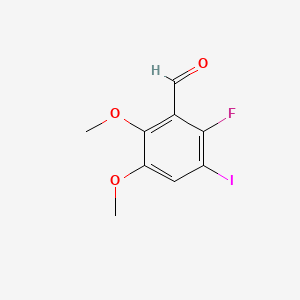

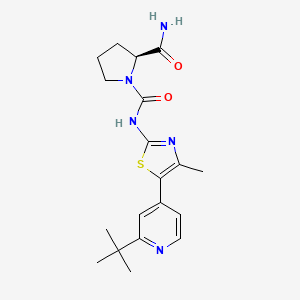

![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
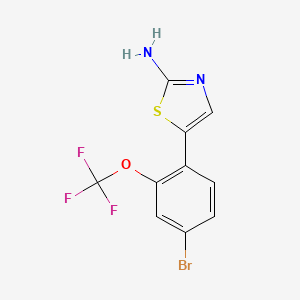
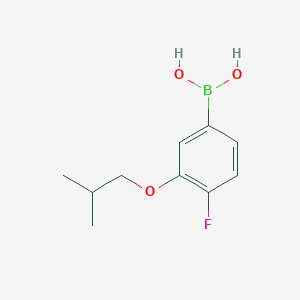
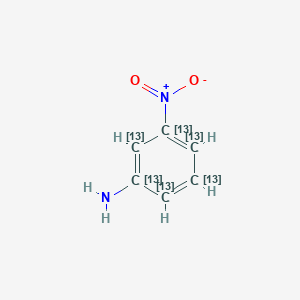
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
